molecular formula C18H34BiO2 B3433726 Bismuth trioleate CAS No. 52951-38-9

Bismuth trioleate

Cat. No.: B3433726
CAS No.: 52951-38-9
M. Wt: 491.4 g/mol
InChI Key: MKDXWSPEANCYFR-KVVVOXFISA-N
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Description

Bismuth trioleate: is an organometallic compound consisting of bismuth and oleic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a precursor in the synthesis of bismuth-based nanoparticles and other bismuth-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth trioleate can be synthesized through the reaction of bismuth nitrate with oleic acid. The reaction typically involves dissolving bismuth nitrate in a suitable solvent, such as ethanol, and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process may include additional purification steps, such as filtration and recrystallization, to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bismuth trioleate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form bismuth oxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound to metallic bismuth or other reduced bismuth species.

    Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions can be facilitated by using various organic ligands and appropriate solvents.

Major Products Formed:

    Oxidation: Bismuth oxide and other bismuth-containing oxides.

    Reduction: Metallic bismuth and reduced bismuth compounds.

    Substitution: Bismuth complexes with different organic ligands.

Scientific Research Applications

Chemistry: Bismuth trioleate is used as a precursor in the synthesis of bismuth-based nanoparticles, which have applications in catalysis, materials science, and environmental remediation.

Biology: In biological research, this compound is explored for its potential antimicrobial properties and its role in drug delivery systems.

Medicine: Bismuth-based compounds, including this compound, are investigated for their therapeutic potential in treating gastrointestinal disorders and as components in radiopharmaceuticals.

Industry: this compound is used in the production of bismuth-containing materials, such as coatings and pigments, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of bismuth trioleate involves its interaction with biological molecules and cellular structures. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. In drug delivery systems, this compound can facilitate the transport of therapeutic agents to target sites, enhancing their efficacy.

Comparison with Similar Compounds

    Bismuth subsalicylate: Used in medicine for gastrointestinal disorders.

    Bismuth nitrate: A precursor in the synthesis of various bismuth compounds.

    Bismuth oxide: Used in materials science and catalysis.

Uniqueness: Bismuth trioleate is unique due to its combination of bismuth and oleic acid, which imparts specific properties such as solubility in organic solvents and the ability to form stable complexes. This makes it particularly useful in the synthesis of bismuth-based nanoparticles and other advanced materials.

Properties

CAS No.

52951-38-9

Molecular Formula

C18H34BiO2

Molecular Weight

491.4 g/mol

IUPAC Name

bismuth;(Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

MKDXWSPEANCYFR-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Bi]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Bi]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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